molecular formula C15H15NO2 B5715349 N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine

N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine

Cat. No.: B5715349
M. Wt: 241.28 g/mol
InChI Key: UMYYTLHQCADPAU-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine is an organic compound with a complex structure that includes a benzodioxole ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine typically involves the reaction of 3-methylbenzylamine with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-1,3-benzodioxol-5-amine
  • N-(4-methylphenyl)-1,3-benzodioxol-5-amine
  • N-(2-methylphenyl)-1,3-benzodioxol-5-amine

Uniqueness

N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-2-4-12(7-11)9-16-13-5-6-14-15(8-13)18-10-17-14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYYTLHQCADPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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